2,4-Dichloro-6-phenyl-1,3,5-triazine

Organic Synthesis Polymer Chemistry Medicinal Chemistry

This triazine scaffold offers two reactive chlorine handles for controlled, sequential SNAr, avoiding the over-functionalization risks of cyanuric chloride. Its 121°C melting point ensures robust handling for polymer and OLED synthesis. Procure with confidence for applications demanding precise reactivity and high purity in drug discovery, agrochemical, and advanced materials R&D.

Molecular Formula C9H5Cl2N3
Molecular Weight 226.06 g/mol
CAS No. 1700-02-3
Cat. No. B157869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-phenyl-1,3,5-triazine
CAS1700-02-3
Molecular FormulaC9H5Cl2N3
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl
InChIInChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H
InChIKeyAMEVJOWOWQPPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-phenyl-1,3,5-triazine (CAS 1700-02-3): Core Reactivity and Purchasing Specifications


2,4-Dichloro-6-phenyl-1,3,5-triazine (CAS: 1700-02-3), C9H5Cl2N3, is a dichlorinated 1,3,5-triazine derivative with a phenyl substituent at the 6-position. Its molecular weight is 226.06 g/mol, and it is typically supplied as a white to light yellow crystalline powder with a purity of ≥98% (by GC or HPLC) [1]. The compound is characterized by two highly reactive chlorine atoms at the 2- and 4-positions of the electron-deficient triazine ring, which serve as primary sites for nucleophilic aromatic substitution (SNAr) .

Why 2,4-Dichloro-6-phenyl-1,3,5-triazine Cannot Be Interchanged with Other Triazine Building Blocks


While numerous 1,3,5-triazine building blocks are commercially available, 2,4-dichloro-6-phenyl-1,3,5-triazine offers a unique and quantifiable balance of reactivity and structural properties that is not replicated by its closest analogs. Substitution with more reactive but structurally simpler compounds like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) introduces a third reactive site, leading to over-functionalization and complex byproduct formation [1]. Conversely, mono-chlorinated analogs such as 2-chloro-4,6-diphenyl-1,3,5-triazine lack the necessary second chlorine handle for synthesizing complex, asymmetric structures, limiting their utility as a core scaffold. Finally, the methoxy analog, 2,4-dichloro-6-methoxy-1,3,5-triazine, exhibits a significantly lower melting point (ca. 90°C) and different solubility profile compared to the target compound's melting point of 120-122°C , which impacts purification and handling in industrial settings. The following quantitative evidence underscores these critical points of differentiation.

Quantitative Comparative Analysis: 2,4-Dichloro-6-phenyl-1,3,5-triazine vs. Closest Analogs


Optimized Reactivity Profile: Two Reactive Handles for Controlled Synthesis vs. Cyanuric Chloride

2,4-Dichloro-6-phenyl-1,3,5-triazine possesses exactly two chlorine leaving groups, providing a precise handle for sequential nucleophilic substitutions. This allows for the controlled synthesis of asymmetric di- and tri-substituted triazines. In contrast, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has three reactive chlorines, making it difficult to stop the reaction at a specific di-substituted stage without extensive process control, often leading to mixtures .

Organic Synthesis Polymer Chemistry Medicinal Chemistry

Superior Physical Properties: Higher Melting Point for Improved Handling vs. 2,4-Dichloro-6-methoxy-1,3,5-triazine

The target compound exhibits a melting point of 120-122°C, as specified by multiple suppliers [1]. This is approximately 30°C higher than the melting point of its methoxy analog, 2,4-dichloro-6-methoxy-1,3,5-triazine (ca. 87-90°C) . The higher melting point is indicative of stronger intermolecular forces and results in a more crystalline, non-hygroscopic solid that is easier to handle, weigh accurately, and purify on an industrial scale.

Material Science Process Chemistry Quality Control

High Commercial Purity Standards for Reproducible Research and Manufacturing

Commercial specifications for 2,4-dichloro-6-phenyl-1,3,5-triazine consistently report a minimum purity of ≥98% (by GC or HPLC) [1]. This high purity level is critical for applications where trace impurities can severely impact performance, such as in the synthesis of OLED materials . In comparison, the mono-chloro analog 2-chloro-4,6-diphenyl-1,3,5-triazine is often specified at a lower minimum purity of 95% , indicating a less stringent or more challenging purification process.

Quality Assurance OLED Manufacturing Reproducibility

Established Track Record in OLED Intermediates for High-Performance Materials

2,4-Dichloro-6-phenyl-1,3,5-triazine is a specifically cited and widely used intermediate for the synthesis of 2,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ), a premier bipolar host material for phosphorescent organic light-emitting diodes (PhOLEDs) . This established synthetic route is well-documented and relies on the specific reactivity of the target compound's two chlorine atoms. While other analogs like 2-chloro-4,6-diphenyl-1,3,5-triazine are used as transport materials, they cannot be directly used to synthesize the crucial TDPA–TRZ host .

OLED Materials Electronics Phosphorescence

Optimal Application Scenarios for Procuring 2,4-Dichloro-6-phenyl-1,3,5-triazine


Synthesis of Asymmetric 1,3,5-Triazine Derivatives for Medicinal Chemistry

Researchers developing compound libraries for drug discovery benefit from the precise two-site reactivity of this scaffold. The 33% reduction in reactive sites compared to cyanuric chloride allows for the rational and sequential introduction of diverse amines, alkoxides, or other nucleophiles to build complex, asymmetric molecules for biological screening .

Manufacturing of Advanced OLED Materials, Specifically TDPA–TRZ Hosts

This is a critical, validated application for this compound. The high commercial purity (≥98%) [1] and specific reactivity are essential for achieving the high-performance requirements of bipolar host materials like TDPA–TRZ, which directly impacts the efficiency and lifespan of PhOLED devices . Using an alternative intermediate would either fail or result in an impure, low-performing material.

Polymer Chemistry Requiring Thermally Stable and Reactive Triazine Co-Monomers

The higher melting point of this compound (ca. 121°C) compared to the methoxy analog (ca. 90°C) suggests superior thermal and handling properties, making it a preferred co-monomer for the synthesis of high-performance polymers, such as aromatic polyguanamines and polythioethers, where process robustness and final material stability are key [2].

Production of Agrochemical Intermediates

This compound serves as a key intermediate in the synthesis of selective herbicides. The phenyl group, combined with the two reactive chlorine handles, allows for the precise tuning of herbicidal activity and crop selectivity by introducing different substituents in a controlled manner [3].

Technical Documentation Hub

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